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molecular formula C17H19NO2 B181229 N-benzyl-3-(4-methoxyphenyl)propanamide CAS No. 40478-34-0

N-benzyl-3-(4-methoxyphenyl)propanamide

Cat. No. B181229
M. Wt: 269.34 g/mol
InChI Key: YZQICPWATBOPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05108363

Procedure details

To a solution of 10.80 g (0.060 mole) of 3-(4-methoxyphenyl) propanoic acid and 6.57 g (0.065 mole of triethylamine in 25 ml dichloromethane at about 0.5° C., 6.84 g (0.063 mole) of ethyl chloroformate was added dropwise. The mixture was stirred for about 15 minutes at a temperature of about 5° to 10° C., then 6.96 g (0.065 mole) of benzylamine were added. The resulting mixture was stirred for about thirty minutes, and the solvent was evaporated. The residue was slurried in 5% aqueous sodium hydroxide. The solid was collected by filtration and rinsed with water until neutral. The washing process was repeated using 5% hydrochloric acid. The residue was dried under vacuum to give 11.0 g of the above-identified product, melting point 92°-94° C., which was suitable for use in step (b).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
0.065 mol
Type
reactant
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11]([OH:13])=O)=[CH:5][CH:4]=1.C(N(CC)CC)C.ClC(OCC)=O.[CH2:27]([NH2:34])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>ClCCl>[CH2:27]([NH:34][C:11](=[O:13])[CH2:10][CH2:9][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCC(=O)O
Name
Quantity
0.065 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6.84 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.96 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for about 15 minutes at a temperature of about 5° to 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for about thirty minutes
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
rinsed with water until neutral
CUSTOM
Type
CUSTOM
Details
The residue was dried under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(CCC1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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